(3R,4S)-benzyl3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate

Description

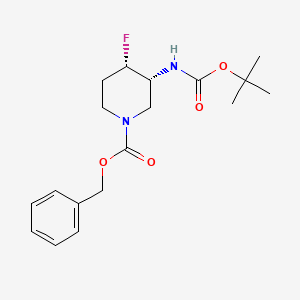

The compound (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzyl ester at the 1-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a fluorine atom at the 4-position. The Boc group enhances stability during synthetic processes, while the fluorine atom may influence electronic properties and metabolic stability.

Properties

Molecular Formula |

C18H25FN2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

benzyl (3R,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1 |

InChI Key |

MVHJFTQWJQHIAL-LSDHHAIUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1F)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Benzylation: The final step involves the benzylation of the carboxylate group using benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Stereochemical Variants

- (3R,4R)-Benzyl 3-((tert-Butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate (CymitQuimica Ref: 10-F654908): This diastereomer differs only in the stereochemistry at the 4-position (4R vs. 4S). Such stereochemical variations can significantly alter binding affinity in biological targets. For example, in kinase inhibitors, the 4S configuration may favor interactions with specific hydrophobic pockets, whereas the 4R configuration could lead to reduced potency .

Functional Group Modifications

- (3S,4R)-tert-Butyl 4-(4-Fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (, Compound 10a): This analog replaces the benzyl ester with a tert-butyl group and introduces a hydroxymethyl substituent. The methoxycarbonylphenyl moiety adds aromatic bulk, which might enhance target engagement in certain receptor-binding assays .

- (3S,4R)-Benzyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate (BP 1576, ): Here, the Boc-protected amino group is replaced with a hydroxyl group. The absence of the Boc group simplifies synthesis but reduces stability in acidic conditions. The hydroxyl group could participate in hydrogen bonding, altering pharmacological activity .

Ring Size and Substituent Variations

- (3R,4S)-tert-Butyl 2-Oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (BP 1532, ): This compound features a four-membered azetidine ring instead of piperidine. The triethylsilyloxy group provides steric protection, contrasting with the fluorine atom’s electronic effects in the target compound .

Data Tables

Table 1: Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Impact : The 4S configuration in the target compound may optimize interactions with chiral binding pockets in enzymes, as seen in kinase inhibitor studies .

- Boc Protection : The Boc group in the target compound prevents unwanted side reactions during solid-phase synthesis, contrasting with hydroxyl-containing analogs (e.g., BP 1576), which require careful pH control .

- Fluorine Effects: The 4-fluoro substituent enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .

Biological Activity

The compound (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a piperidine derivative known for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

- CAS Number : 1549812-68-1

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol

- PubChem CID : 94411105

The biological activity of (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various tumor cell lines. For instance:

- In vitro studies demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .

- The compound's structure allows it to interact favorably with protein binding sites, enhancing its efficacy as an anticancer agent through mechanisms such as inhibition of IKKβ, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .

Neuropharmacological Effects

The compound also shows potential in neuropharmacology, specifically concerning Alzheimer's disease:

- It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

- Studies indicate that the incorporation of piperidine moieties into drug designs can improve brain exposure and dual inhibition properties against cholinesterases, suggesting a multi-targeted approach for Alzheimer's treatment .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1549812-68-1 |

| Molecular Formula | C₁₈H₂₆N₂O₅ |

| Molecular Weight | 350.41 g/mol |

| Biological Targets | AChE, BuChE, IKKβ |

| Anticancer Activity | Cytotoxic to FaDu cells |

| Neuropharmacological Activity | Cholinesterase inhibition |

Case Studies

-

Cytotoxicity Study :

- A study evaluated the cytotoxic effects of (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential.

-

Alzheimer's Disease Model :

- In a model simulating Alzheimer’s disease, the compound was administered to assess its effects on cognitive function and cholinergic activity. The results indicated improved memory retention and reduced amyloid plaque formation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.